molecular formula C20H30ClN5O3 B1683742 Urapidil hydrochloride CAS No. 64887-14-5

Urapidil hydrochloride

Cat. No. B1683742
CAS RN: 64887-14-5
M. Wt: 423.9 g/mol
InChI Key: KTMLZVUAXJERAT-UHFFFAOYSA-N
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Description

Urapidil hydrochloride is a sympatholytic antihypertensive drug . It acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It is used orally for the treatment of essential hypertension and intravenously in hypertensive emergencies .


Synthesis Analysis

There are several methods for the synthesis of Urapidil hydrochloride. One method involves the reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil in the presence of sodium hydroxide . Another method uses the direct catalysis of 6-(3-chloropropyl)-1,3-dimethyluracil and 1-(2-p-methoxy-phenyl)piperazine hydrochloride .


Molecular Structure Analysis

The molecular formula of Urapidil hydrochloride is C20H29N5O3.HCl, and its molecular weight is 423.94 . The structure includes a pyrimidine ring and a piperazine ring, which are connected by a propylamine chain .


Chemical Reactions Analysis

Urapidil hydrochloride is a combination adrenergic antagonist and serotonin agonist . It selectively binds to α1- over α2-adrenoceptors and to 5-HT1A over 5-HT1B and 5-HT2 receptors .


Physical And Chemical Properties Analysis

Urapidil hydrochloride is a solid substance . It is soluble in water at 25 mg/ml to yield a clear, colorless to very faint yellow solution . The exact melting and boiling points are not determined .

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Urapidil is a postsynaptic alpha 1-adrenoceptor antagonist, with pharmacodynamic properties similar to prazosin but with additional central activity, possibly accounting for its improved tolerability, such as the absence of first-dose syncope. It has shown significant reductions in blood pressure in patients with mild to severe essential hypertension, without substantially influencing heart rate. Urapidil's pharmacokinetics reveal it as an effective antihypertensive when used as monotherapy or in combination with beta-blockers and thiazide diuretics. It has also demonstrated improvements in myocardial oxygen consumption, systemic vascular resistance, left ventricular function, cardiac output, and pulmonary capillary wedge pressure in patients with cardiac dysfunction, although further studies are needed to fully assess its therapeutic potential in these patients (Langtry, Mammen, & Sorkin, 1989).

Therapeutic Applications

In Hypertensive Emergencies

Urapidil has been successfully used in the treatment of hypertensive emergencies, including eclampsia, pre-eclampsia, hypertensive crisis, and hypertension during general and cardiac surgery, rapidly lowering blood pressure without altering heart rate (Minushkina, 2014).

In Elderly Hypertensives

It is well tolerated in the elderly, showing effective antihypertensive properties and a potentially favorable lipid profile, making it a suitable option for treating hypertension in older patients (Hansson & Petitet, 1995).

In Anesthesiology

Its pharmacological characteristics, including rapid onset after intravenous administration and short duration of action with minimal side effects, make urapidil particularly useful in patients at high cardiovascular risk or undergoing neurosurgery (Santiveri & Ledesma, 1998).

Resistant Hypertension

Urapidil, through its dual mechanism of action as an alpha-blocker and centrally acting drug, has been considered for combination therapy in treatment-resistant hypertension. Its effectiveness, along with favorable metabolic effects, organoprotective properties, and the ability to improve the patency of the bronchi and lower the pressure in the pulmonary artery, recommends it for patients with concomitant diseases (Minushkina, 2012).

Safety And Hazards

Urapidil hydrochloride is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Future Directions

Urapidil hydrochloride has been investigated for the treatment of Hypertension During Pre-Eclampsia . It has also been shown to improve glucose and lipid metabolism in hypertensive patients with concomitant diabetes and/or hyperlipidemia . Intravenous urapidil is effective in the treatment of hypertensive crises, perioperative hypertension, and pre-eclampsia and may have a potential role in the management of acute stroke .

properties

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLZVUAXJERAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045812
Record name Urapidil hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID2045812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urapidil hydrochloride

CAS RN

64887-14-5, 34661-75-1
Record name Urapidil hydrochloride
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Record name Urapidil hydrochloride
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Record name Urapidil hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride
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Record name URAPIDIL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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